molecular formula C23H30O3 B6339579 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-88-8

2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339579
CAS RN: 1171923-88-8
M. Wt: 354.5 g/mol
InChI Key: GYQONYAUNCSQNS-UHFFFAOYSA-N
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Description

The compound “2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzene ring (phenyl group) with a tert-butyl and a methyl group attached, a propyl chain, a methoxy group, and a carboxylic acid ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the benzene ring would contribute to the compound’s stability and rigidity, while the ester group would make it polar .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester group could make it somewhat soluble in polar solvents like water, while the nonpolar benzene ring and alkyl groups could make it more soluble in nonpolar solvents .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of related compounds often involves complex reactions, such as the reaction of (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate, showcasing advanced techniques in creating specific ester compounds with desired properties (H. Ming & D. South, 2004).
  • A study detailed the catalytic synthesis of p-tert-Butyl benzoic acid methyl ester from p-tert-butyl benzoic acid and methanol, highlighting methods to improve yield and efficiency in esterification processes (Gong Hong, 2007).

Structural Characterization

  • Crystal structure analysis provides insights into the molecular arrangement and bonding, crucial for understanding the chemical behavior of synthesized compounds. An example is the detailed crystal structure of a complex ester, shedding light on its conjugated systems and hydrogen bonding patterns (H. Ming & D. South, 2004).

Potential Applications

  • Research into the synthesis and characterization of similar compounds often aims at exploring their utility in various industrial and pharmaceutical applications. For instance, the development of new methodologies for synthesizing esters is critical for their application in flavoring agents, fragrances, and intermediates in pharmaceuticals (Gong Hong, 2007).
  • The exploration of catalytic processes and reaction conditions to optimize the synthesis of esters and other related compounds underscores the importance of these studies in improving industrial chemical processes (Gong Hong, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its efficacy and safety, potentially followed by clinical trials .

properties

IUPAC Name

methyl 2-[3-(5-tert-butyl-2-methylphenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-16-13-14-19(23(2,3)4)15-18(16)11-7-9-17-10-8-12-20(25-5)21(17)22(24)26-6/h8,10,12-15H,7,9,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQONYAUNCSQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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